molecular formula C26H31ClN4O7 B2984516 N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351599-37-5

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2984516
CAS No.: 1351599-37-5
M. Wt: 547.01
InChI Key: SWXGXITVMSELIT-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a synthetic small molecule characterized by a benzimidazole-piperidine core linked to a 5-chloro-2,4-dimethoxyphenyl group via an acetamide bridge. The oxalate salt form enhances aqueous solubility, a critical factor for bioavailability. The compound’s structure combines electron-donating methoxy groups and an electron-withdrawing chlorine atom, which may influence its pharmacokinetic and pharmacodynamic profiles. Benzimidazole derivatives are known for diverse biological activities, including enzyme inhibition (e.g., PFOR in anaerobic organisms) and receptor modulation .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O3.C2H2O4/c1-16-26-19-6-4-5-7-21(19)29(16)14-17-8-10-28(11-9-17)15-24(30)27-20-12-18(25)22(31-2)13-23(20)32-3;3-1(4)2(5)6/h4-7,12-13,17H,8-11,14-15H2,1-3H3,(H,27,30);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXGXITVMSELIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a synthetic compound that incorporates a benzimidazole moiety, which has been widely studied for its diverse biological activities. This article aims to provide a detailed overview of the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H25ClN4O4\text{C}_{20}\text{H}_{25}\text{ClN}_{4}\text{O}_{4}

Molecular Weight: 420.9 g/mol
CAS Number: 1029776-81-5

Anticancer Activity

Benzimidazole derivatives, including those similar to the target compound, have shown promising anticancer properties. Research indicates that compounds with a benzimidazole nucleus exhibit significant activity against various cancer cell lines. For instance, studies have demonstrated that certain benzimidazole derivatives can inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AMDA-MB-23110
Compound BHepG215
Target CompoundVarious (in vitro study)TBDOngoing studies

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented. Compounds bearing this scaffold have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown moderate to good activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameBacteriaZone of Inhibition (mm)Reference
Compound CS. aureus15
Compound DE. coli12
Target CompoundTBDTBDOngoing studies

Structure-Activity Relationship (SAR)

The SAR of benzimidazole derivatives suggests that modifications at specific positions on the benzimidazole ring can significantly influence biological activity. For example, substituents on the aromatic rings and the presence of nitrogen heterocycles have been correlated with enhanced potency against various biological targets .

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

  • Study on Anticancer Properties : A recent study synthesized a series of benzimidazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the piperidine moiety enhanced anticancer activity .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of several benzimidazole derivatives against clinical isolates. The findings demonstrated significant inhibitory effects on pathogenic bacteria, suggesting potential therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate (CAS 1351602-37-3)

  • Key Differences: Substituent: The phenethyl group replaces the 5-chloro-2,4-dimethoxyphenyl moiety.
  • Molecular Weight : 480.6 (vs. target compound’s ~500 g/mol, estimated).
  • Functional Groups : Both share the benzimidazole-piperidine-acetamide framework, suggesting similar synthetic routes (e.g., amide coupling and piperidine alkylation) .

N-((2-5-chloro-1H-benzo[d]imidazole-2-yl)phenylamino)methyl)-N-(4-chlorophenyl)acetamide (Compound 4, )

  • Key Differences :
    • Core Structure : Lacks the piperidine ring, critical for spatial orientation in receptor binding.
    • Substituents : Dual chloro groups may increase metabolic stability but reduce solubility.
  • Spectroscopic Data : FTIR shows NH (3320 cm⁻¹), Ar-C-H (3030 cm⁻¹), and C-Cl (750 cm⁻¹) peaks, comparable to the target compound’s expected profile .

Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids (Compounds 9a–9e, )

  • Key Differences :
    • Heterocycles : Triazole and thiazole rings introduce additional hydrogen-bonding sites.
    • Biological Implications : These moieties are associated with antimicrobial and anticancer activities, differing from benzimidazole-piperidine’s typical targets .
  • Synthetic Routes : Click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) contrasts with the target compound’s likely condensation-based synthesis.

VU0155069 (CAS 1130067-06-9)

  • Key Differences: Benzimidazolone vs. Benzimidazole: The oxo group in VU0155069 may enhance hydrogen-bonding with target proteins.
  • Molecular Weight : 462.97 g/mol, slightly lower due to the absence of methoxy groups .

Nitazoxanide Derivatives ()

  • Key Differences :
    • Thiazole Core : The title compound in features a thiazole ring instead of benzimidazole, altering electronic properties.
    • Fluorinated Benzamide : Fluorine’s strong electronegativity contrasts with the target compound’s methoxy groups, affecting metabolic resistance and target affinity .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s benzimidazole-piperidine core is synthetically tractable via established methods (e.g., nucleophilic substitution and amide coupling), similar to compounds in and .
  • Bioactivity Trends : Benzimidazole derivatives with piperidine (e.g., astemizole in ) often exhibit CNS activity, while thiazole/triazole hybrids () show broader antimicrobial effects .
  • Salt Form Advantages : The oxalate salt in the target compound and CAS 1351602-37-3 improves solubility over free bases, critical for oral bioavailability .

Q & A

Q. What are the typical synthetic routes for preparing this compound?

The synthesis involves multi-step reactions, starting with the formation of the benzoimidazole core. For example, condensation of 2-methyl-1H-benzo[d]imidazole with a piperidine derivative (e.g., 4-(chloromethyl)piperidine) under basic conditions (e.g., K₂CO₃ in DMF) forms the piperidinyl-methyl-benzoimidazole intermediate. Subsequent coupling with N-(5-chloro-2,4-dimethoxyphenyl)acetamide via nucleophilic substitution or amidation completes the core structure. The oxalate salt is formed by reacting the free base with oxalic acid in a polar solvent like ethanol. Key steps include reflux conditions (80–100°C) and purification via recrystallization .

Q. Which spectroscopic methods are essential for structural confirmation?

  • 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., methoxy, chloro, and methyl groups). For example, aromatic protons in the 6.5–8.0 ppm range and piperidine methylene signals at ~2.5–3.5 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide and oxalate) .
  • Elemental Analysis : Validates purity by matching experimental and calculated C/H/N/O percentages (e.g., <0.4% deviation) .

Q. How is purity assessed during synthesis?

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization.
  • Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity.
  • HPLC : Quantifies impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Questions

Q. How to address low yields in the acetamide coupling step?

Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Catalyst Optimization : Use coupling agents like HATU or EDCI to activate the carboxyl group .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Temperature Control : Extended reaction times (12–24 hours) at 50–60°C improve conversion .

Q. How to resolve contradictions between elemental analysis and spectral data?

Discrepancies (e.g., C/H/N mismatch) may indicate residual solvents or byproducts. Mitigation steps:

  • Recrystallization : Purify using ethanol/water or dichloromethane/hexane mixtures.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) to rule out impurities.
  • X-ray Crystallography : Resolve ambiguous stereochemistry or bonding patterns .

Q. How to design bioactivity experiments targeting enzyme inhibition?

  • In Silico Docking : Use software like AutoDock to predict binding affinity with target enzymes (e.g., kinases or proteases). The benzoimidazole and piperidine moieties often interact with hydrophobic pockets .
  • In Vitro Assays : Test inhibitory activity via fluorescence-based assays (e.g., ATPase or protease activity). IC50 values are calculated using dose-response curves.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy to ethoxy) to assess impact on potency .

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